molecular formula C18H18N2OS B2912103 2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide CAS No. 415938-05-5

2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide

Cat. No.: B2912103
CAS No.: 415938-05-5
M. Wt: 310.42
InChI Key: JXUWBUJQYHEUDJ-UHFFFAOYSA-N
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Description

2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst like piperidine .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation and one-pot multicomponent reactions are used to enhance efficiency and yield . These methods reduce the need for excessive solvents and reagents, making the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of nitro groups can produce amines .

Scientific Research Applications

2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide is unique due to its specific substitution pattern and the presence of both methyl and propanamide groups. This unique structure contributes to its distinct biological and chemical properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-11(2)17(21)19-14-7-5-13(6-8-14)18-20-15-9-4-12(3)10-16(15)22-18/h4-11H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUWBUJQYHEUDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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